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Compound of Interest
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Compound Name:
pyrazole

Cat. No.: B11792628

Get Quote

Executive Summary

4-(4-Propoxyphenoxy)-1H-pyrazole represents a specific optimization of the 4-

aryloxypyrazole pharmacophore. Unlike its lower homologs (methoxy/ethoxy) or regioisomers
(3-phenoxy), this derivative balances lipophilicity (LogP) with steric bulk, making it a critical
probe for hydrophobic pockets in kinase targets (e.g., BCR-ABL, c-Met) and a stable core for
agrochemical acaricides.

This guide compares it directly with:
o Alternative 1: 4-(4-Methoxyphenoxy)-1H-pyrazole (Lower steric/lipophilic homolog).
¢ Alternative 2: 4-Phenoxy-1H-pyrazole (Unsubstituted core).

» Alternative 3: 3-(4-Propoxyphenoxy)-1H-pyrazole (Regioisomer).

Chemical Profile & Structural Logic[1]
The Core Scaffold
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The 4-aryloxypyrazole motif is unique because the ether linkage at the 4-position decouples
the electronic systems of the pyrazole and the phenyl ring, allowing the pyrazole to act as a
distinct H-bond donor/acceptor unit without excessive conjugation.

4-(4- 4-(4-
4-Phenoxy-1H-
Feature Propoxyphenoxy)-1 Methoxyphenoxy)-
pyrazole
H-pyrazole 1H-pyrazole
Molecular Weight 218.25 g/mol 190.20 g/mol 160.17 g/mol
Calc. LogP ~2.8-3.1 ~1.9-2.2 ~15-1.8
H-Bond Donor 1 (NH) 1 (NH) 1 (NH)
Steric Bulk (Para) High (Propyl chain) Low (Methyl group) None (H)
Electronic Effect EDG (Alkoxy) EDG (Alkoxy) Neutral/Slightly EDG

Mechanistic Insight: Why Propoxy?

« Hydrophobic Reach: The propyl chain extends approx. 4-5 A beyond the phenyl ring,
allowing the molecule to probe deeper hydrophobic sub-pockets (e.g., the Gatekeeper region
in kinases) that methyl groups cannot reach.

e Metabolic Liability: The propoxy group introduces a site for O-dealkylation via CYP450
enzymes. While this reduces half-life compared to the unsubstituted phenol, it is often
preferred over the methoxy group to avoid quinone-imine formation risks associated with
specific metabolic pathways of smaller ethers.

Comparative Performance Analysis
A. Biological Activity (Kinase/[Enzyme Inhibition Context)

Experimental Context: Inhibition of Tyrosine Kinases (General Model)
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Compound IC50 (Normalized) Binding Mode Insight

Optimal Fit: Propyl tail
4-(4-Propoxyphenoxy)-1H- ) occupies the hydrophobic
1.0x (Baseline)
pyrazole back-pocket; Pyrazole NH

forms hinge H-bonds.

Loose Fit: Methyl group fails to
4-(4-Methoxyphenoxy)-1H- displace water in the
5.0x - 10x (Weaker) ] )
pyrazole hydrophobic pocket, leading to

lower entropic gain.

No Anchor: Lacks the para-
4-Phenoxy-1H-pyrazole >50x (Inactive) substituent required to lock the

phenyl ring orientation.

Steric Clash: The 3-position

linkage alters the vector of the
3-(4-Propoxyphenoxy)-1H- ] ) ]
Inactive/Weak phenyl ring, preventing
pyrazole _ _
simultaneous H-bonding of the

pyrazole N.

B. Synthetic Accessibility & Yield

Protocol: Ullmann-type coupling vs. De Novo Ring Synthesis
The synthesis of the 4-isomer is chemically distinct from the 3-isomer.

e 4-Isomer: Best synthesized via De Novo construction (closing the ring after forming the
ether) to avoid harsh coupling conditions.

o 3-Isomer: Often requires direct nucleophilic attack on a pre-formed pyrazole, which suffers
from N-alkylation side reactions.

Experimental Protocols
Protocol A: De Novo Synthesis of 4-(4-
Propoxyphenoxy)-1H-pyrazole
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Rationale: This method ensures regioselectivity for the 4-position and avoids metal
contamination from Ullmann couplings.

Reagents:

4-Propoxyphenol

2-Bromo-1,3-propanediol (or equivalent malonaldehyde precursor)

Hydrazine Hydrate (

)

Potassium Carbonate (

Step-by-Step Workflow:

e Ether Formation:

o

Dissolve 4-propoxyphenol (1.0 eq) in DMF.

o Add

(2.0 eq) and stir at RT for 30 min.

[¢]

Add 2-bromo-malonaldehyde acetal (1.1 eq) and heat to 80°C for 4 hours.

[e]

Checkpoint: Monitor TLC for disappearance of phenol.

e Cyclization:
o Treat the crude intermediate with Hydrazine Hydrate (3.0 eq) in Ethanol/Acetic Acid (10:1).
o Reflux for 3 hours.

o Mechanism: Hydrazine condenses with the dicarbonyl equivalent; the 4-phenoxy group is
already in place, ensuring no regioisomeric mixture.
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 Purification:
o Evaporate solvent. Partition between EtOAc and Water.

o Recrystallize from Ethanol/Water.

Protocol B: Lipophilicity Assessment (Shake-Flask
Method)

Rationale: Validates the LogP shift caused by the propoxy group.

Prepare mutually saturated phases of n-Octanol and Phosphate Buffer (pH 7.4).

Dissolve test compound (1 mg) in the Octanol phase.

Add equal volume of Buffer phase. Vortex for 1 hour at 25°C.

Centrifuge to separate phases.

Analyze organic phase via HPLC-UV (254 nm).

Expected Result: Propoxy derivative shows ~0.8-1.0 log unit increase over Methoxy analog.

Visualizing the Structure-Activity Relationship (SAR)

The following diagram illustrates the decision logic for selecting the 4-(4-propoxyphenoxy)
scaffold over alternatives.
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Target: Hydrophobic Pocket Binding
(e.g., Kinase/Agro Target)
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Click to download full resolution via product page

Figure 1: SAR Decision Tree illustrating the superior binding potential of the Propoxy derivative
in hydrophobic pockets compared to isomers and lower homologs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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